![molecular formula C24H27ClN2O2S B1240224 Zuclopenthixol acetate CAS No. 85721-05-7](/img/structure/B1240224.png)
Zuclopenthixol acetate
説明
Zuclopenthixol, also known as Zuclopentixol or Zuclopenthixolum, is an antipsychotic agent. It is a thioxanthene-based neuroleptic with therapeutic actions similar to the phenothiazine antipsychotics. It is an antagonist at D1 and D2 dopamine receptors . Major brands of zuclopenthixol are Cisordinol, Acuphase, and Clopixol .
Molecular Structure Analysis
Zuclopenthixol is a thioxanthene-based neuroleptic. Thioxanthenes are organic polycyclic compounds containing a thioxanthene moiety, which is an aromatic tricycle derived from xanthene by replacing the oxygen atom with a sulfur atom .
Chemical Reactions Analysis
Zuclopenthixol acetate undergoes various chemical reactions under different conditions. For instance, it has been studied under different stressed conditions (acid, base, peroxide, thermal and UV light) according to ICH Q1A (R2) guidelines .
Physical And Chemical Properties Analysis
Zuclopenthixol is a liquid compound . It belongs to the thioxanthenes, which are organic polycyclic compounds .
科学的研究の応用
Psychiatric Emergencies
Zuclopenthixol acetate has been examined for its efficacy in the acute management of disturbed behavior due to serious mental illnesses like schizophrenia. A review analyzing randomized clinical trials found that this medication did not demonstrate superiority over standard care in altering behavior or reducing the need for supplementary medication. However, one trial suggested an earlier, more intense level of sedation with zuclopenthixol acetate (Coutinho et al., 2000).
Serum Concentrations and Clinical Effect
A study assessing serum concentrations of zuclopenthixol acetate in psychotic patients found correlations between dose and serum concentration. The medication appeared effective for most acutely disturbed, psychotic patients, with few and mild side effects, suggesting minimal risk of severe complications (Amdisen et al., 2004).
Acute Schizophrenia and Mental Illnesses
Comparative studies of zuclopenthixol acetate and other drugs for managing acute aggression in psychiatric conditions revealed no significant advantage in controlling aggressive acute psychosis or preventing adverse effects compared to intramuscular haloperidol. These studies highlighted the need for well-conducted, pragmatic randomized controlled trials to support its use in emergency psychiatry (Gibson et al., 2012).
Clinical Guidelines Development
The development of clinical guidelines for Zuclopenthixol Acetate (ZA) involved several investigations, including questionnaires to assess its use in managing acute arousal in psychosis and audits of its prescription in psychiatric units. This process highlighted the need for guidelines due to clinicians' lack of confidence and knowledge deficits in using ZA (Barnes et al., 2002).
Acute Treatment of Serious Mental Illnesses
Additional studies on the effectiveness of zuclopenthixol acetate for acute treatment of serious mental illnesses compared to other neuroleptic drugs found no substantial evidence that it was more effective in controlling aggressive or disorganized behavior, acute psychotic symptoms, or in preventing side effects. These findings call for more rigorous research to confirm the claims related to zuclopenthixol acetate in emergency psychiatry (Fenton et al., 2001).
Impact on Oxidative Stress
A study investigating the pro-oxidant and antioxidant activity of zuclopenthixol acetate in rats treated with scopolamine found significant pro-oxidant effects for both zuclopenthixol and scopolamine. This research suggested implications for the pharmacotherapy of psychosis and dementia (Khalifa, 2004).
Therapeutic Drug Monitoring
Research on therapeutic drug monitoring of zuclopenthixol, along with other antipsychotics, highlighted the need for automated high-performance liquid chromatography methods to measure these drugs simultaneously due to the high volume of monitoring requests (Angelo & Petersen, 2001).
Zuclopenthixol in Intellectual Disabilities
A study on the effects of discontinuing zuclopenthixol in patients with intellectual disabilities showed an increase in aggressive behavior upon withdrawal. This suggests the drug's efficacy in managing aggression in this population (Haessler et al., 2007).
Violence in Schizophrenia
A clinical trial comparing oral versus depot formulations of zuclopenthixol in schizophrenic patients with previous violence found that lower frequency of violent acts was observed in the depot group. Treatment adherence was a critical factor in reducing violence, regardless of the formulation (Arango et al., 2006).
作用機序
Safety and Hazards
Zuclopenthixol acetate can be harmful if swallowed. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
特性
IUPAC Name |
2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2O2S/c1-18(28)29-16-15-27-13-11-26(12-14-27)10-4-6-20-21-5-2-3-7-23(21)30-24-9-8-19(25)17-22(20)24/h2-3,5-9,17H,4,10-16H2,1H3/b20-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAUOBQMCDIVPQ-IOXNKQMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCCN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00235032 | |
Record name | Zuclopenthixol acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00235032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zuclopenthixol acetate | |
CAS RN |
85721-05-7 | |
Record name | Zuclopenthixol acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85721-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zuclopenthixol acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085721057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zuclopenthixol acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00235032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-4-[3-(2-chloro-9H-thioxanthen-9-ylidene)propyl]piperazine-1-ethyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.349 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZUCLOPENTHIXOL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/349S2ZHF05 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。